benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate
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Overview
Description
Benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation is achieved through nucleophilic substitution reactions using benzyl halides.
Esterification: The final step involves esterification to introduce the acetate group, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial synthesis may employ continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are used to scale up the production while maintaining purity and minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can modify the benzyl or acetate groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Benzyl halides for benzylation, acetic anhydride for esterification.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various benzyl or acetate derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology and Medicine:
Anticancer Research: The triazolopyrimidine core is known for its potential as a kinase inhibitor, making it a candidate for anticancer drug development.
Antimicrobial Agents: The compound’s structure allows for modifications that can enhance antimicrobial properties.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The triazolopyrimidine core can interact with kinase enzymes, blocking their activity and thus interfering with cell signaling pathways crucial for cancer cell proliferation . The exact molecular targets and pathways depend on the specific modifications made to the compound.
Comparison with Similar Compounds
Pyrazolopyrimidines: Share a similar core structure but differ in the arrangement of nitrogen atoms.
Benzyl Esters: Compounds with similar ester functional groups but different core structures.
Uniqueness: Benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is unique due to its specific triazolopyrimidine core combined with a benzyl ester, offering a distinct set of chemical properties and biological activities .
Biological Activity
Benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique triazolo-pyrimidine scaffold, which is known for various biological activities. Its molecular formula is C15H16N6O2, with a molecular weight of 312.33 g/mol. The structure includes a benzyl group linked to a triazolo-pyrimidine moiety.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₆O₂ |
Molecular Weight | 312.33 g/mol |
CAS Number | Not specified |
Biological Activity Overview
Research indicates that compounds with triazolo-pyrimidine structures exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated the potential of triazolo-pyrimidine derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines such as breast (MDA-MB-231) and liver (HepG2) cancer cells .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of triazolo-pyrimidines can inhibit the growth of pathogenic bacteria and fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly in cancer cells at micromolar concentrations, leading to apoptosis .
- Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors targeting specific kinases involved in cancer progression and inflammation .
Case Studies
Several studies have highlighted the efficacy of triazolo-pyrimidine derivatives:
- In Vitro Studies : A study reported that certain derivatives exhibited significant cytotoxicity against MDA-MB-231 cells at concentrations as low as 1 μM. These compounds induced morphological changes and enhanced caspase activity indicative of apoptosis .
- In Vivo Studies : Animal models have shown that specific triazolo-pyrimidine analogs can effectively reduce tumor size in xenograft models of breast cancer while exhibiting minimal toxicity to normal tissues .
Properties
IUPAC Name |
benzyl 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-18-13-12(16-17-18)14(21)19(9-15-13)7-11(20)22-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNASCZBNEOIQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)OCC3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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